molecular formula C9H18ClNO2 B6217451 methyl 3-(1-aminocyclopentyl)propanoate hydrochloride CAS No. 2742656-62-6

methyl 3-(1-aminocyclopentyl)propanoate hydrochloride

Cat. No.: B6217451
CAS No.: 2742656-62-6
M. Wt: 207.7
InChI Key:
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Description

Methyl 3-(1-aminocyclopentyl)propanoate hydrochloride is a chemical compound that has garnered significant interest in recent years.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1-aminocyclopentyl)propanoate hydrochloride typically involves the reaction of 1-aminocyclopentane with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-aminocyclopentyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-(1-aminocyclopentyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(1-aminocyclopentyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1-aminocyclohexyl)propanoate hydrochloride
  • Methyl 3-(1-aminocyclobutyl)propanoate hydrochloride
  • Methyl 3-(1-aminocyclopropyl)propanoate hydrochloride

Uniqueness

Methyl 3-(1-aminocyclopentyl)propanoate hydrochloride is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(1-aminocyclopentyl)propanoate hydrochloride involves the reaction of 1-aminocyclopentane carboxylic acid with methyl acrylate followed by reduction and hydrochloride salt formation.", "Starting Materials": [ "1-aminocyclopentane carboxylic acid", "methyl acrylate", "sodium borohydride", "hydrochloric acid", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: 1-aminocyclopentane carboxylic acid is reacted with methyl acrylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form methyl 3-(1-aminocyclopentyl)propanoate.", "Step 2: The resulting ester is then reduced using sodium borohydride in methanol to form the corresponding alcohol.", "Step 3: The alcohol is then reacted with hydrochloric acid in diethyl ether to form the hydrochloride salt of methyl 3-(1-aminocyclopentyl)propanoate." ] }

CAS No.

2742656-62-6

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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